molecular formula C15H18N2O4 B12462050 (1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B12462050
M. Wt: 290.31 g/mol
InChI Key: JZTOWMLMNOHMKB-NWDGAFQWSA-N
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Description

(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexane ring substituted with a carboxylic acid group and a carbamoylphenylcarbamoyl moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by functional group transformations to introduce the carbamoylphenylcarbamoyl and carboxylic acid groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid: shares structural similarities with other carbamoyl-substituted cyclohexane derivatives.

    Cyclohexane-1-carboxylic acid: A simpler analog without the carbamoylphenylcarbamoyl group.

    N-phenylcarbamoylcyclohexane-1-carboxylic acid: A related compound with a different substitution pattern.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H18N2O4/c16-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)15(20)21/h5-8,11-12H,1-4H2,(H2,16,18)(H,17,19)(H,20,21)/t11-,12+/m0/s1

InChI Key

JZTOWMLMNOHMKB-NWDGAFQWSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)O

Origin of Product

United States

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